N-Fmoc-4-trifluoromethylbenzyl-glycine
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Overview
Description
N-Fmoc-4-trifluoromethylbenzyl-glycine is a compound that features a glycine molecule protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and a 4-trifluoromethylbenzyl group. This compound is primarily used in peptide synthesis as a building block due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-trifluoromethylbenzyl-glycine typically involves the protection of glycine with the Fmoc group, followed by the introduction of the 4-trifluoromethylbenzyl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The 4-trifluoromethylbenzyl group is then attached using a suitable coupling reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-trifluoromethylbenzyl-glycine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases such as piperidine or triethylamine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DCC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF or triethylamine in ionic liquids.
Coupling: HBTU, DCC, or EDC in the presence of a base like DIPEA.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where this compound serves as one of the building blocks .
Scientific Research Applications
N-Fmoc-4-trifluoromethylbenzyl-glycine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of high-purity peptides for pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-Fmoc-4-trifluoromethylbenzyl-glycine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The 4-trifluoromethylbenzyl group enhances the stability and reactivity of the compound, facilitating efficient peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-glycine: Lacks the 4-trifluoromethylbenzyl group, making it less stable and reactive.
N-Boc-4-trifluoromethylbenzyl-glycine: Uses a different protecting group (Boc) which is removed under acidic conditions.
Uniqueness
N-Fmoc-4-trifluoromethylbenzyl-glycine is unique due to the presence of both the Fmoc and 4-trifluoromethylbenzyl groups, which provide enhanced stability and reactivity compared to other protected glycine derivatives .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)17-11-9-16(10-12-17)13-29(14-23(30)31)24(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIAWNFPZNMPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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